molecular formula C19H23ClN8O4S2 B10926719 7-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10926719
M. Wt: 527.0 g/mol
InChI Key: NXNMTXPUPIYCKG-UHFFFAOYSA-N
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Description

The compound 7-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANOYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule featuring multiple functional groups, including pyrazole, tetrazole, and thiazabicyclooctene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole intermediate can be synthesized through the condensation of acetylacetone and hydrazine . The tetrazole intermediate is typically prepared via the cyclization of nitriles with sodium azide under acidic conditions .

The final assembly of the compound involves coupling the pyrazole and tetrazole intermediates with a thiazabicyclooctene core. This step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazabicyclooctene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound’s unique properties could be utilized in the development of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The thiazabicyclooctene core may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANOYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Properties

Molecular Formula

C19H23ClN8O4S2

Molecular Weight

527.0 g/mol

IUPAC Name

7-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoylamino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H23ClN8O4S2/c1-5-11(28-9(3)12(20)8(2)23-28)15(29)21-13-16(30)27-14(18(31)32)10(6-33-17(13)27)7-34-19-22-24-25-26(19)4/h11,13,17H,5-7H2,1-4H3,(H,21,29)(H,31,32)

InChI Key

NXNMTXPUPIYCKG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1C2N(C1=O)C(=C(CS2)CSC3=NN=NN3C)C(=O)O)N4C(=C(C(=N4)C)Cl)C

Origin of Product

United States

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